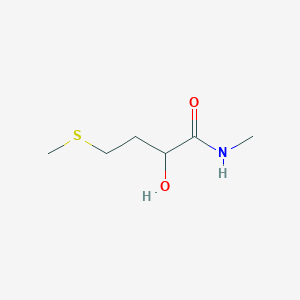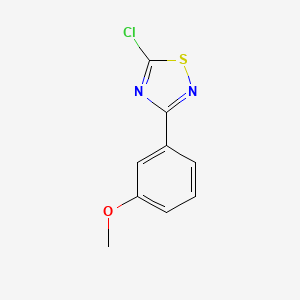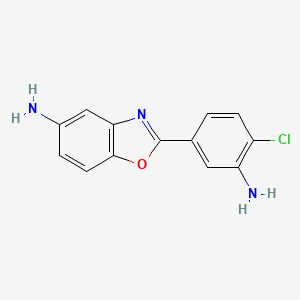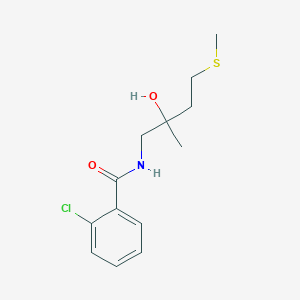![molecular formula C13H19BrN4O B2621945 1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2379951-00-3](/img/structure/B2621945.png)
1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that features a bromopyrimidine moiety attached to a piperidine ring, which is further connected to a pyrrolidin-3-ol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of pyrimidine, followed by the formation of the piperidine ring and subsequent attachment of the pyrrolidin-3-ol group. Specific reaction conditions, such as the use of solvents like dichloromethane and catalysts like palladium, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound’s quality .
化学反应分析
Types of Reactions
1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The bromopyrimidine group can be reduced to a corresponding amine.
Substitution: The bromine atom in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom can result in various substituted pyrimidines .
科学研究应用
1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the piperidine and pyrrolidin-3-ol groups contribute to the compound’s overall binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 5-Bromo-2-(1-piperidinyl)pyrimidine
- Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Uniqueness
Compared to similar compounds, 1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromopyrimidine and a pyrrolidin-3-ol moiety allows for versatile applications in various research fields .
属性
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O/c14-10-7-15-13(16-8-10)17-4-1-11(2-5-17)18-6-3-12(19)9-18/h7-8,11-12,19H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCCCUFDLIBHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2621864.png)
![2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2621866.png)
![5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2621868.png)

![2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide](/img/structure/B2621873.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2621878.png)
![1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2621879.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2621881.png)

![ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate](/img/structure/B2621883.png)
![[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2621884.png)

